
12-Tridecenoic acid
Overview
Description
12-Tridecenoic acid (C13:1, Δ12) is a monounsaturated fatty acid with a 13-carbon chain and a double bond at the 12th position. It has a molecular formula of $ \text{C}{13}\text{H}{24}\text{O}_2 $ and a molecular weight of 212.18 g/mol . Studies demonstrate that this compound exacerbates hepatic lipid accumulation by modulating the acetyl-CoA carboxylase alpha (ACC)–carnitine palmitoyltransferase 1A (CPT1A) axis, a critical pathway in de novo lipogenesis (DNL) and fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Tridecenoic Acid can be synthesized through various methods. One common approach involves the hydrolysis of esters derived from the corresponding unsaturated alcohols. The reaction typically involves the use of strong acids or bases to catalyze the hydrolysis process, followed by purification steps to isolate the desired acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of long-chain hydrocarbons . This process involves the controlled oxidation of hydrocarbons using oxygen or other oxidizing agents, followed by purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 12-Tridecenoic Acid undergoes various chemical reactions, including:
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the hydrocarbon chain can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Alcohols: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
12-Tridecenoic acid has shown significant biological activities that make it a subject of interest in various research fields:
- Antimicrobial Properties : It exhibits activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.17 mM .
- Influence on Lipid Metabolism : Research indicates that it may aggravate hepatic steatosis and affect triglyceride levels in liver cells .
- Anti-inflammatory Effects : Studies have demonstrated its potential to modulate inflammatory responses, particularly in the context of ginger extract interactions .
Pharmaceutical Applications
This compound is being investigated for its potential therapeutic effects, particularly in:
- Cancer Research : It has been studied for its effects on human hepatocellular carcinoma cells, showing alterations in triglyceride accumulation and cell viability .
- Infection Control : Its antimicrobial properties position it as a candidate for developing new antibacterial agents.
Food Science
In food science, this compound is explored for:
- Nutritional Supplementation : As a fatty acid component that can influence lipid profiles and overall health.
- Flavoring Agents : Its unique chemical structure may contribute to flavor profiles in certain food products.
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Active against Staphylococcus aureus | |
Hepatic Effects | Aggravates hepatic steatosis | |
Anti-inflammatory | Modulates inflammatory responses |
Case Study 1: Antimicrobial Efficacy
A study conducted to assess the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus. This finding suggests potential applications in food preservation and medical treatments.
Case Study 2: Hepatic Steatosis
Another investigation focused on the effects of this compound on liver cells demonstrated its role in aggravating lipid accumulation. This research provides insights into its implications for metabolic disorders and liver health.
Mechanism of Action
The mechanism of action of 12-Tridecenoic Acid involves its incorporation into lipid membranes, where it affects membrane fluidity and function. It has been found to interact with specific enzymes and proteins involved in lipid metabolism, such as acetyl-coenzyme A carboxylase alpha (ACC) and carnitine palmitoyltransferase 1A (CPT1A) . By modulating the activity of these enzymes, this compound can influence lipid synthesis and degradation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Unsaturated Fatty Acids with the Same Chain Length (C13:1)
12-Tridecenoic acid is compared to other C13:1 isomers, which differ in double bond position:
Key Insight: The position of the double bond significantly influences biological activity. The Δ12 configuration in this compound uniquely enhances ACC activity, promoting lipid synthesis over oxidation .
Unsaturated Fatty Acids with Shorter/Longer Chains
Key Insight: Chain length affects metabolic integration. For example, myristoleic acid (C14:1) enhances fatty acid oxidation, contrasting with this compound’s pro-lipogenic effects .
Metabolic Effects
- This compound: ACC Activation: Increases ACC protein levels and reduces phosphorylation, driving DNL . CPT1A Inhibition: Suppresses mitochondrial fatty acid oxidation, leading to lipid accumulation (IC₅₀ values: 183–290 μM in hepatocytes) .
- Palmitoleic Acid (C16:1) :
Research Status and Limitations
- This compound: Limited studies compared to abundant fatty acids like palmitoleic or oleic acid . Mechanistic data focus on hepatic steatosis; broader physiological roles (e.g., inflammation, signaling) remain unexplored .
- Structural Analogs: Methyl-branched variants (e.g., 12-methyltridecanoic acid) exhibit distinct physical properties (e.g., higher melting points) but lack metabolic studies .
Data Tables
Table 1: Cytotoxicity Comparison (IC₅₀ Values)
Compound | Cell Line | IC₅₀ (μM) | References |
---|---|---|---|
This compound | AML12 hepatocytes | 290.4 | |
HepG2 cells | 183.4 | ||
Palmitoleic acid | HepG2 cells | >500 | N/A |
Table 2: Physicochemical Properties
Compound | Melting Point (°C) | Solubility | PSA (Ų) | References |
---|---|---|---|---|
This compound | Not reported | Lipophilic | 43.37 | |
12-Methyltridecanoic acid | 55–56 | Low water solubility | 37.30 |
Biological Activity
12-Tridecenoic acid, a medium-chain fatty acid, has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications. This article explores its biological activity through various studies and findings.
This compound, also known as tridecenoic acid, is an unsaturated fatty acid with the formula . Its structure features a double bond between the 12th and 13th carbon atoms in the chain. This unique configuration influences its biological functions, including its role in lipid metabolism and cellular signaling.
1. Metabolic Effects
Recent research has highlighted the role of this compound in lipid metabolism, particularly in the context of non-alcoholic steatohepatitis (NASH). A study demonstrated that treatment with this compound significantly increased triglyceride (TG) levels in liver cell lines (AML12 and HepG2) at concentrations of 50 μM and 100 μM . This effect is attributed to its influence on key metabolic pathways:
- Acetyl-CoA Carboxylase Alpha (ACC) : this compound promotes ACC expression, which is involved in fatty acid synthesis.
- Carnitine Palmitoyltransferase 1A (CPT1A) : It inhibits CPT1A expression, leading to reduced fatty acid oxidation.
These actions contribute to the aggravation of hepatic steatosis, highlighting the compound's potential role as a metabolic disruptor in conditions such as NASH .
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study on various fatty acids indicated that certain unsaturated fatty acids exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus. The structure-activity relationship suggests that the presence of double bonds enhances antimicrobial efficacy .
3. Antitumor Potential
Historical studies have also pointed to the antitumor potential of related compounds derived from tridecenoic acids. For instance, derivatives such as 11-oxo-12-tridecenoic acid have shown promise as antitumor agents . This suggests that while this compound itself may not be directly studied for antitumor effects, its derivatives could provide insights into potential therapeutic applications.
Study on Dietary Fatty Acids and Colorectal Cancer Risk
A comprehensive study examined dietary patterns of fatty acids, including odd-chain fatty acids like this compound, and their association with colorectal cancer (CRC) risk. The findings indicated that higher intakes of odd-chain fatty acids were inversely associated with CRC risk, suggesting a protective effect .
Fatty Acid Type | Adjusted Odds Ratio (aOR) | Confidence Interval (CI) |
---|---|---|
Medium-chain SFAs | 0.34 | 0.27–0.42 |
Highly unsaturated fatty acids | 0.73 | 0.60–0.88 |
Odd-chain fatty acids | 0.69 | 0.57–0.83 |
This data underscores the importance of dietary sources of medium and odd-chain fatty acids in cancer prevention strategies.
Q & A
Basic Research Questions
Q. What analytical methods are commonly used to quantify 12-Tridecenoic acid in biological samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. GC-MS is preferred for volatile derivatives, while HPLC with UV/fluorescence detection is suitable for non-volatile forms. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects .
- Key Considerations : Validate methods using spike-and-recovery experiments in relevant matrices (e.g., serum, cell lysates) to ensure accuracy and reproducibility .
Q. How does this compound influence lipid metabolism in in vitro models?
- Experimental Design : Treat hepatocyte cell lines (e.g., AML12 or HepG2) with this compound and measure triglyceride (TG) accumulation via enzymatic assays (e.g., AdipoRed) or Oil Red O staining. Include free fatty acid (FFA) co-treatment to mimic steatotic conditions .
- Data Interpretation : Normalize TG levels to total protein content and compare with controls. Dose-response curves (e.g., 10–100 μM) are critical to identify concentration-dependent effects .
Advanced Research Questions
Q. How can contradictory findings on this compound’s cytotoxicity be resolved?
- Case Study : Evidence shows this compound exacerbates hepatic steatosis in AML12 cells at 50 μM but does not affect viability . However, conflicting reports may arise due to differences in cell type, treatment duration, or assay sensitivity.
- Methodological Solutions :
- Perform time-course experiments to assess acute vs. chronic effects.
- Use multiple viability assays (e.g., MTT, ATP luminescence) to cross-validate results.
- Include primary hepatocytes to confirm relevance beyond immortalized lines .
Q. What experimental models are optimal for studying this compound’s role in metabolic disorders?
- Comparative Approaches :
- In vitro : Use co-culture systems (e.g., hepatocytes + Kupffer cells) to model intercellular signaling in steatohepatitis.
- In vivo : Employ high-fat diet (HFD)-fed mice with intraperitoneal this compound administration. Measure serum levels via LC-MS and correlate with histopathological liver changes .
Q. How can researchers address variability in this compound’s reported bioactivity across studies?
- Root Causes : Variability may stem from differences in purity (e.g., isomer composition), solvent carriers (e.g., DMSO vs. ethanol), or microbial contamination in cell culture.
- Mitigation Strategies :
- Source high-purity standards (≥99% by GC) and verify via certificate of analysis.
- Include solvent controls and test for endotoxin contamination (e.g., LAL assay).
- Replicate experiments across independent labs using standardized protocols .
Q. What statistical methods are appropriate for analyzing clustered data in this compound intervention studies?
- Analytical Framework : For longitudinal or multi-group designs (e.g., dose-response + time-course), use mixed-effects models to account for nested observations. Pairwise comparisons (e.g., Tukey’s HSD) adjust for multiple testing .
- Visualization : Heatmaps or hierarchical clustering can highlight patterns in omics datasets (e.g., lipid species altered by treatment) .
Mechanistic and Translational Questions
Q. What molecular mechanisms underlie this compound’s modulation of hepatic steatosis?
- Hypothesis Testing :
- Transcriptomics : Perform RNA-seq on treated hepatocytes to identify differentially expressed genes (e.g., FASN, ACC1).
- Functional Assays : siRNA knockdown of candidate genes (e.g., CPT1A) to validate their role in observed lipid accumulation .
Q. How can researchers ensure reproducibility when extrapolating this compound findings from in vitro to in vivo models?
- Best Practices :
- Match in vitro concentrations to physiologically relevant serum levels (e.g., murine pharmacokinetic studies).
- Validate in vitro targets (e.g., PPAR-γ activation) using transgenic animal models (e.g., PPAR-γ knockout mice) .
Q. Data Management and Ethical Considerations
Q. What strategies improve transparency in reporting this compound research?
Properties
IUPAC Name |
tridec-12-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCICAYFORNPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415239 | |
Record name | 12-tridecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-06-0 | |
Record name | 12-tridecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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